Strobilurin B

Catalog No.
S626894
CAS No.
65105-52-4
M.F
C17H19ClO4
M. Wt
322.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strobilurin B

CAS Number

65105-52-4

Product Name

Strobilurin B

IUPAC Name

methyl (2E,3Z,5E)-6-(4-chloro-3-methoxyphenyl)-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

Molecular Formula

C17H19ClO4

Molecular Weight

322.8 g/mol

InChI

InChI=1S/C17H19ClO4/c1-12(14(11-20-2)17(19)22-4)6-5-7-13-8-9-15(18)16(10-13)21-3/h5-11H,1-4H3/b7-5+,12-6-,14-11+

InChI Key

ZDIQYKMDNQULMX-PJUQCDRASA-N

SMILES

CC(=CC=CC1=CC(=C(C=C1)Cl)OC)C(=COC)C(=O)OC

Synonyms

strobilurin B

Canonical SMILES

CC(=CC=CC1=CC(=C(C=C1)Cl)OC)C(=COC)C(=O)OC

Isomeric SMILES

C/C(=C/C=C/C1=CC(=C(C=C1)Cl)OC)/C(=C\OC)/C(=O)OC

Fungicidal Activity:

Environmental Impact Studies:

Strobilurin B, along with other strobilurins, has been studied for its potential impact on the environment. These studies focus on understanding the breakdown of strobilurin B in soil by microbes, including bacteria and fungi [3]. This research is crucial for assessing the persistence of the compound in the environment and its potential effects on soil ecosystems, particularly microbial communities [4].

Development of New Fungicides:

The discovery of Strobilurin B served as a cornerstone for the development of a new class of synthetic fungicides, collectively known as strobilurins. These synthetic derivatives, designed based on the structure of Strobilurin B, exhibit significantly improved potency and stability compared to the natural compound [5]. This research led to the creation of various commercially successful fungicides used to protect a wide range of crops from fungal diseases.

Mode of Action Studies:

Reference Sources:

  • [1] Anke, T., et al. (1977). Strobilurin, a new antifungal antibiotic from the culture filtrate of Strobilurus tenacellus (Persoon) ex Fries. Journal of Antibiotics, 30(12), 881-886: )
  • [2] Bartlett, D. W., et al. (2001). The strobilurin fungicides - crop protection from a novel mode of action. Australasian Journal of Plant Pathology, 30(6), 337-344:
  • [3] Bacmaga, N., et al. (2015). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Critical Reviews in Environmental Science and Technology, 45(18), 2041-2098: )
  • [4] Adetutu, E. M., et al. (2008). Effects of long-term field applications of azoxystrobin, penconazole, and propiconazole on soil microbial communities in a wheat-fallow cropping system. Soil Biology and Biochemistry, 40(12), 3079-3090:
  • [5] Sauter, H., et al. (1999). Azoxystrobin (FRAC code 11): a broad-spectrum strobilurin fungicide. Pflanzenschutz-Nachrichten, 52(1), 29-56:
  • [6] Soderstrom, M., et al. (2007). Strobilurins: New inhibitors of mitochondrial electron transport in fungal cells. Pesticide Biochemistry and Physiology, 89(1), 163-170:

Strobilurin B is a naturally occurring antifungal compound belonging to the strobilurin class of fungicides, which are derived from fungi. It is characterized by a unique structure that includes a β-methoxyacrylate moiety, which is critical for its biological activity. Strobilurin B is produced by various Basidiomycete fungi, particularly those in the genus Bacillus. This compound has gained attention for its effectiveness in controlling fungal diseases in crops and its role in the development of synthetic fungicides.

  • Strobilurin B acts by inhibiting mitochondrial respiration in fungi [, ].
  • It specifically targets the Qo site (Quinone outside) within the mitochondrial complex III, disrupting the electron transport chain and hindering fungal energy production [].
  • Limited information exists on the specific hazards associated with Strobilurin B.
  • However, as with many organic compounds, it's advisable to handle it with care following general laboratory safety guidelines for unknown substances [].

Additional Information

  • Strobilurin B has served as a model compound for the development of commercial strobilurin fungicides, which are widely used in agriculture.
  • Research on Strobilurin B might be more focused on its role in understanding the mechanism of action of strobilurins in general, rather than its individual applications.
That contribute to its biosynthesis and functionality. The primary reaction involves the oxidative rearrangement of precursors through polyketide synthase pathways, leading to the formation of the β-methoxyacrylate structure. This process is facilitated by enzymes such as FAD-dependent oxygenases, which play a crucial role in modifying the molecular structure necessary for antifungal activity .

Additionally, strobilurin B can interact with mitochondrial cytochrome b in fungi, inhibiting respiration by blocking electron transfer processes, which is a key mechanism underlying its fungicidal action .

Strobilurin B exhibits potent antifungal properties, primarily through its ability to inhibit mitochondrial respiration in target fungi. By binding to the quinol oxidation site of cytochrome b, it disrupts the electron transport chain, leading to reduced energy production (ATP) and ultimately cell death . This unique mechanism of action distinguishes strobilurins from other fungicides, making them effective against a wide range of fungal pathogens.

In addition to its antifungal activity, strobilurin B has been shown to possess some phytotoxic effects when applied at high concentrations, which necessitates careful management in agricultural applications .

The synthesis of strobilurin B can be achieved through both natural extraction from producing fungi and total synthesis in laboratory settings.

  • Natural Extraction: Strobilurin B is typically isolated from cultured fungi such as Bacillus lutea, where it is produced during fermentation processes .
  • Total Synthesis: Various synthetic routes have been developed to create strobilurin B in the lab. A notable method involves a six-step stereocontrolled synthesis using a hetero-bis-metallated pentadiene as a key intermediate. This approach allows for precise control over stereochemistry and regioselectivity, yielding strobilurin B with high purity .

Strobilurin B is primarily used as an agricultural fungicide due to its effectiveness against numerous fungal pathogens affecting crops. Its applications include:

  • Crop Protection: Used extensively in agriculture to protect crops from fungal diseases such as powdery mildew and leaf spot.
  • Development of Synthetic Fungicides: The structure of strobilurin B has inspired the design of synthetic fungicides that mimic its action, contributing to improved crop yields and food security .

Research into the interactions of strobilurin B with various biological systems has revealed important insights into its mode of action:

  • Mitochondrial Interactions: Studies demonstrate that strobilurin B binds specifically to cytochrome b within the mitochondrial respiratory chain, inhibiting electron transfer and disrupting ATP synthesis .
  • Resistance Mechanisms: Investigations into fungal resistance have identified mutations in cytochrome b that confer resistance to strobilurins, highlighting the need for ongoing research into resistance management strategies .

Strobilurin B belongs to a broader class of compounds known as strobilurins, which share similar structural features and mechanisms of action. Here are some similar compounds:

Compound NameStructure FeaturesBiological Activity
Azoxystrobinβ-methoxyacrylate moietyBroad-spectrum antifungal activity
PyraclostrobinSimilar core structureEffective against diverse fungal pathogens
Kresoxim-methylContains methoxy groupInhibits mitochondrial respiration
TrifloxystrobinSimilar functional groupsEffective against various crop diseases

Uniqueness of Strobilurin B: While all these compounds exhibit antifungal properties through inhibition of mitochondrial respiration, strobilurin B's specific structural features and biosynthetic pathways provide it with unique characteristics that differentiate it from other members of the strobilurin family.

Structural Characteristics

Strobilurin B is a methyl ester derivative characterized by a triene system and a chloro-methoxyphenyl moiety. Its structure includes:

  • A β-methoxyacrylate toxophore: Critical for antifungal activity, this moiety interacts with mitochondrial electron transport chains.
  • A (2E,3Z,5E)-configured triene backbone: Ensures proper spatial orientation for biological activity.
  • A 4-chloro-3-methoxyphenyl group: Contributes to hydrophobic interactions and target binding.

The compound’s stereochemistry is rigorously controlled, with E and Z configurations at specific double bonds.

Table 1: Physicochemical Properties of Strobilurin B

PropertyValueSource
Molecular weight322.8 g/mol
Melting point95°C
SolubilityMethanol, chloroform, DMSO
UV maxima (EtOH)229 nm, 304 nm

Spectroscopic Profile

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): Peaks at δ 6.98 (dd), δ 6.85 (dd), and δ 6.37 (d), corresponding to aromatic protons.
  • IR (KBr): Absorption bands at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (conjugated carbonyl).
  • Mass spectrometry: [M]⁺ ion at m/z 322.8, confirming the molecular formula.

XLogP3

4.5

UNII

GM0W1U88IR

Wikipedia

Strobilurin b

Dates

Last modified: 08-15-2023

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